1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzo[d]isoxazole ring, a methanesulfonamide group, and a 3-fluoro-4-methylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzo[d]isoxazole ring: This step involves the cyclization of an appropriate precursor, such as an o-nitrobenzyl alcohol, under acidic or basic conditions to form the benzo[d]isoxazole ring.
Introduction of the methanesulfonamide group: This step involves the reaction of the benzo[d]isoxazole intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide derivative.
Attachment of the 3-fluoro-4-methylphenyl group: This step involves the coupling of the methanesulfonamide intermediate with a 3-fluoro-4-methylphenyl halide, such as 3-fluoro-4-methylphenyl bromide, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, it may interact with ion channels or other signaling proteins, modulating cellular responses and contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]isoxazol-3-yl)-N-(4-methylphenyl)methanesulfonamide: Similar structure but lacks the fluorine atom.
1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-methylphenyl)methanesulfonamide: Similar structure but contains a chlorine atom instead of fluorine.
1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methoxyphenyl)methanesulfonamide: Similar structure but contains a methoxy group instead of a methyl group.
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide is unique due to the presence of the 3-fluoro-4-methylphenyl group, which imparts distinct physicochemical properties and biological activities. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-10-6-7-11(8-13(10)16)18-22(19,20)9-14-12-4-2-3-5-15(12)21-17-14/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJWWQBBFASIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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